molecular formula C7H5ClFNO B2980681 2-Amino-4-chloro-5-fluorobenzaldehyde CAS No. 184844-05-1

2-Amino-4-chloro-5-fluorobenzaldehyde

Cat. No. B2980681
M. Wt: 173.57
InChI Key: XXICUUMWAHBIBR-UHFFFAOYSA-N
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Patent
US09303028B2

Procedure details

A mixture of 4-chloro-5-fluoro-2-nitrobenzaldehyde (1.50 g, 7.37 mmol), concentrated hydrochloric acid (0.30 ml, 3.68 mmol), and iron (1.32 g, 23.6 mmol) in EtOH (18 mL), AcOH (18 mL), and water (9 mL) was heated to reflux for 30 minutes, then cooled to RT. The resulting suspension was filtered through CELITE™ and the filtrate was then partitioned between EtOAc and water. The layers were separated, the organic layer was washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give 2-amino-4-chloro-5-fluorobenzaldehyde as a yellow solid (1.15 g, 90% yield). m/z=174 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([N+:11]([O-])=O)[CH:3]=1.Cl.O>CCO.CC(O)=O.[Fe]>[NH2:11][C:4]1[CH:3]=[C:2]([Cl:1])[C:9]([F:10])=[CH:8][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1F)[N+](=O)[O-]
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
CCO
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
1.32 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through CELITE™
CUSTOM
Type
CUSTOM
Details
the filtrate was then partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=O)C=C(C(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.